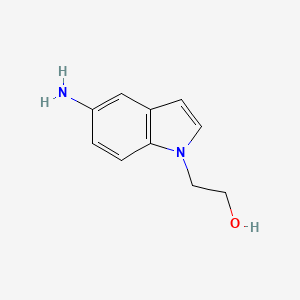

2-(5-amino-1H-indol-1-yl)ethan-1-ol

Übersicht

Beschreibung

2-(5-amino-1H-indol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

It is known that the compound is a sleep-inducing liver metabolite formed post disulfiram or during alcoholic fermentation . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier to exert its effects.

Result of Action

It is known that indole derivatives show various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Action Environment

It is known that the compound is a liver metabolite formed post disulfiram or during alcoholic fermentation , suggesting that its action may be influenced by the metabolic state of the liver and the presence of alcohol.

Biochemische Analyse

Biochemical Properties

It is known that indole derivatives, which 2-(5-amino-1H-indol-1-yl)ethan-1-ol is a part of, have diverse biological activities . They can interact with multiple receptors, enzymes, proteins, and other biomolecules .

Cellular Effects

Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of this compound in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied .

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined . Indole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Biologische Aktivität

2-(5-amino-1H-indol-1-yl)ethan-1-ol, an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Indole derivatives are known for their roles in various biochemical pathways and therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting its mechanism of action, pharmacological effects, and potential therapeutic applications based on recent studies.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:

- Receptor Binding : Indole derivatives often bind with high affinity to multiple receptors, including serotonin receptors (5-HT), which play crucial roles in neurotransmission and various physiological processes.

- Enzyme Inhibition : This compound may exhibit inhibitory effects on key enzymes involved in cellular signaling pathways. For instance, it has been implicated in inhibiting acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Biological Activities

The compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that indole derivatives can induce apoptosis in cancer cells. For example, studies have shown that certain indole compounds can inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cell lines . The specific IC50 values for related indole derivatives suggest significant cytotoxicity against various cancer types.

Antimicrobial Activity

Indole derivatives have demonstrated promising antimicrobial properties. Recent studies show that compounds structurally related to this compound exhibit activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA .

Anti-inflammatory Effects

Indoles are also recognized for their anti-inflammatory properties. They can modulate the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound remains underexplored. However, it is known that indole derivatives can undergo extensive metabolism in the liver, influencing their bioavailability and therapeutic efficacy.

Case Studies

Several studies have highlighted the therapeutic potential of indole derivatives:

- Anticancer Studies : A study evaluated the cytotoxic effects of various indole derivatives on different cancer cell lines, revealing that compounds with structural similarities to this compound exhibited IC50 values as low as 20 μM against HepG2 liver cancer cells .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of indole-based compounds against S. aureus and E. coli. The results indicated significant inhibition of bacterial growth at low concentrations .

- Neuroprotective Effects : Research has also explored the neuroprotective properties of indole derivatives through AChE inhibition assays. Compounds showed promising results in enhancing cognitive function in animal models .

Data Tables

| Biological Activity | IC50 Value (μM) | Target |

|---|---|---|

| Anticancer (HepG2) | ≤20 | Liver Cancer Cells |

| Antimicrobial (S. aureus) | <10 | Gram-positive Bacteria |

| AChE Inhibition | <50 | Acetylcholinesterase |

Wissenschaftliche Forschungsanwendungen

1.1. Serotonin Receptor Agonism

One of the most significant applications of 2-(5-amino-1H-indol-1-yl)ethan-1-ol is its role as a 5-HT1F receptor agonist . Research indicates that compounds of this class can modulate serotonin neurotransmission, which is crucial in treating various neurological disorders. The activation of the 5-HT1F receptor has been linked to therapeutic effects in conditions such as:

- Migraine : Compounds that activate the 5-HT1F receptor have shown promise in preventing migraine attacks by inhibiting peptide extravasation and reducing trigeminal ganglia stimulation .

- Anxiety and Depression : Given the role of serotonin in mood regulation, these compounds may also be beneficial in managing anxiety disorders and depression .

1.2. Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that these compounds may inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Selectivity Towards Cancer Cells : Some derivatives exhibit lower toxicity towards normal cells while being cytotoxic to cancer cells, suggesting a selective mechanism that could minimize side effects during treatment .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications. These modifications are crucial for enhancing the pharmacological properties of the compound.

2.1. Synthetic Routes

Common synthetic pathways include:

- Amine Coupling Reactions : The reaction of indole derivatives with aminoethyl alcohols under controlled conditions to yield the target compound.

2.2. Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of indole derivatives. Studies have demonstrated that small changes in structure can significantly affect receptor binding affinity and biological activity .

3.1. Antimicrobial Activity

Recent evaluations have reported the antimicrobial properties of related indole compounds against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis. These findings suggest potential applications in developing new antibiotics or adjunct therapies for resistant strains .

3.2. In Vitro Studies

In vitro studies assessing cell viability and biofilm formation have provided insights into the efficacy of this compound against specific bacterial strains. These studies indicate a promising role for this compound in tackling biofilm-associated infections, which are notoriously difficult to treat due to their resilience .

Data Summary Table

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Neurology | Migraine prevention | 5-HT1F receptor agonism |

| Anxiety/Depression treatment | Modulation of serotonin neurotransmission | |

| Oncology | Anticancer agent | Inhibition of tubulin polymerization |

| Antimicrobial | Treatment against resistant bacteria | Inhibition of biofilm formation |

Eigenschaften

IUPAC Name |

2-(5-aminoindol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXBPYUFLVXOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCO)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.